molecular formula C9H8BrFO B13558342 1-(5-Bromo-2-fluorophenyl)propan-2-one

1-(5-Bromo-2-fluorophenyl)propan-2-one

Cat. No.: B13558342
M. Wt: 231.06 g/mol
InChI Key: GJECSOMQWPXCTA-UHFFFAOYSA-N
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Description

Contextualization of Halogenated Phenylacetones as Synthetic Precursors

The introduction of halogen atoms onto the phenyl ring of phenylacetone (B166967) derivatives significantly influences their chemical reactivity and utility. Halogenated phenylacetones are recognized as important intermediates in the synthesis of a range of more complex molecules. nih.gov The presence of halogens, such as bromine and fluorine, can alter the electronic properties of the aromatic ring and provide reactive sites for further chemical transformations, including cross-coupling reactions and nucleophilic substitutions. These characteristics make them valuable in the synthesis of pharmaceutical compounds and other specialized chemicals.

Overview of the Strategic Importance of β-Ketones in Chemical Transformations

1-(5-Bromo-2-fluorophenyl)propan-2-one is structurally a β-ketone, a class of compounds featuring a ketone group at the beta position relative to another functional group, in this case, the substituted phenyl ring. β-Ketones are of significant strategic importance in organic synthesis due to the reactivity of the methylene (B1212753) group adjacent to the carbonyl. This active methylene group can be readily deprotonated to form a stable enolate, which can then participate in a wide array of chemical transformations.

These transformations include alkylations, acylations, and condensations, which are fundamental for the construction of more complex carbon skeletons. nih.gov Furthermore, β-dicarbonyl compounds are key precursors in the synthesis of various heterocyclic systems, such as pyrazoles and isoxazoles, which are prevalent in many biologically active molecules. ijpras.com

Scope of the Research

This article will provide a detailed examination of this compound, focusing on its chemical properties, plausible synthetic routes, and its potential applications as a precursor in organic synthesis. The discussion will be framed within the general context of halogenated phenylacetones and β-ketones, drawing on established chemical principles to infer the reactivity and synthetic utility of this specific compound.

Chemical and Physical Properties

While extensive experimental data for this compound is not widely available in the public domain, its properties can be predicted based on its structure and comparison with related compounds.

PropertyValue
Molecular FormulaC₉H₈BrFO
Molecular Weight231.06 g/mol
AppearanceExpected to be a liquid or low-melting solid
SolubilityLikely soluble in common organic solvents
Boiling PointPredicted to be elevated due to halogen substitution
Melting PointDependent on crystalline structure

Synthesis and Reactivity

The synthesis of this compound can be envisioned through several established synthetic methodologies for phenylacetones. A common approach involves the reaction of a suitably substituted phenylacetic acid derivative with a methylating agent or the oxidation of a corresponding secondary alcohol.

Given its structure, this compound is expected to exhibit reactivity characteristic of both a β-ketone and a halogenated aromatic compound. The active methylene protons are susceptible to deprotonation by a base to form an enolate, which can then react with various electrophiles. The bromine atom on the phenyl ring can participate in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents at this position.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-bromo-2-fluorophenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c1-6(12)4-7-5-8(10)2-3-9(7)11/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJECSOMQWPXCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 5 Bromo 2 Fluorophenyl Propan 2 One

Retrosynthetic Analysis of the Compound

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by mentally breaking it down into simpler, commercially available starting materials. For 1-(5-bromo-2-fluorophenyl)propan-2-one, two primary retrosynthetic disconnections can be considered, focusing on the formation of the carbon-carbon bonds.

Scheme 1: Retrosynthetic analysis of this compound

Retrosynthetic analysis of this compound showing two disconnection approaches.
Figure 1: Two primary retrosynthetic disconnections for this compound.

Disconnection (a): This approach involves breaking the bond between the carbonyl carbon and the adjacent methylene (B1212753) group. This leads to a (5-bromo-2-fluorophenyl)acetyl synthon and a methyl synthon. The corresponding synthetic equivalents would be a derivative of 5-bromo-2-fluorophenylacetic acid (such as an ester or acid chloride) and an organometallic methylating agent (like methylmagnesium bromide or methyllithium).

Disconnection (b): This strategy severs the bond between the aromatic ring and the propan-2-one moiety. This suggests a Friedel-Crafts acylation-type reaction, where the synthons are a 5-bromo-2-fluorophenyl cation and an acetone enolate anion. In practice, this would involve the reaction of a suitably activated 1-bromo-4-fluorobenzene derivative with an acetylating agent.

Precursor Materials and Their Derivation

The successful synthesis of the target compound relies on the availability of key precursor materials. The following sections detail the preparation of important intermediates derived from the retrosynthetic analysis.

Synthesis of 5-Bromo-2-fluorophenylacetic Acid Derivatives

5-Bromo-2-fluorophenylacetic acid and its derivatives are crucial precursors for the synthesis pathway suggested by disconnection (a). A common route to this intermediate begins with the bromination of 2-fluorotoluene, followed by oxidation of the methyl group to a carboxylic acid. Alternatively, functional group interconversion starting from other commercially available materials can be employed.

Another important precursor that can be converted to the phenylacetic acid derivative is 5-bromo-2-fluorobenzaldehyde. This aldehyde can be synthesized through various methods, including the bromination of 2-fluorobenzaldehyde. A reported method involves the reaction of 2-fluorobenzaldehyde with potassium bromate and sulfuric acid, affording 5-bromo-2-fluorobenzaldehyde in high yield.

Table 1: Synthesis of 5-Bromo-2-fluorobenzaldehyde

Starting Material Reagents Conditions Product Yield

Once 5-bromo-2-fluorobenzaldehyde is obtained, it can be converted to 5-bromo-2-fluorophenylacetic acid through several steps, such as reduction to the corresponding alcohol, followed by conversion to a benzyl halide and subsequent cyanation and hydrolysis.

Preparation of Functionalized Acetophenone Intermediates

Functionalized acetophenones are important intermediates in organic synthesis. For the context of this article, 1-(5-bromo-2-fluorophenyl)ethanone is a key precursor. A plausible synthesis of this intermediate involves the Friedel-Crafts acylation of 1-bromo-4-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is expected to yield a mixture of isomers, with the desired product being one of the major components.

Table 2: Illustrative Friedel-Crafts Acylation

Substrate Acylating Agent Catalyst Solvent Product

Direct Synthetic Routes to this compound

Based on the retrosynthetic analysis, two main strategies can be employed for the direct synthesis of the target compound.

Friedel-Crafts Acylation Approaches

While a direct Friedel-Crafts acylation with a propan-2-one equivalent is not straightforward, a multi-step approach starting from a Friedel-Crafts reaction is viable. As mentioned in section 2.2.2, the acylation of 1-bromo-4-fluorobenzene with acetyl chloride yields 1-(5-bromo-2-fluorophenyl)ethanone. This acetophenone can then be converted to the target propan-2-one derivative. One possible method involves a Darzens condensation with an ethyl chloroacetate followed by hydrolysis and decarboxylation. A more direct approach would be the α-methylation of the acetophenone, though this can sometimes lead to poly-methylation.

Coupling Reactions Involving Halogenated Arenes

Coupling reactions offer a powerful and versatile method for forming carbon-carbon bonds. A plausible route to this compound involves the use of organometallic reagents.

One such approach would start from 5-bromo-2-fluorophenylacetic acid. The acid can be converted to its corresponding acid chloride, which can then be reacted with a methylating agent like dimethylcadmium or, more commonly in modern synthesis, through a Negishi or Suzuki coupling of the corresponding thioester with a methyl organometallic reagent.

Alternatively, a Suzuki-Miyaura coupling reaction could be employed. This would involve the reaction of a (5-bromo-2-fluorophenyl)boronic acid derivative with an acetone enolate equivalent. The reactivity of aryl halides in Suzuki couplings generally follows the trend I > Br > Cl. This makes the bromine atom on the starting material a suitable handle for such a transformation.

Another viable method involves the reaction of 5-bromo-2-fluorobenzaldehyde with a methyl Grignard reagent (e.g., methylmagnesium bromide) to form the corresponding secondary alcohol, 1-(5-bromo-2-fluorophenyl)ethanol. Subsequent oxidation of this alcohol would yield the desired ketone, this compound. A variety of oxidizing agents can be used for this transformation, such as pyridinium chlorochromate (PCC) or a Swern oxidation.

Table 3: Proposed Synthesis via Grignard Reaction and Oxidation

Step Starting Material Reagents Intermediate/Product
1 5-Bromo-2-fluorobenzaldehyde Methylmagnesium bromide, THF 1-(5-Bromo-2-fluorophenyl)ethanol
Cross-Coupling Strategies for Aryl-Ketone Formation

Cross-coupling reactions are a powerful class of reactions in organic chemistry that involve the joining of two different molecular fragments, often with the aid of a metal catalyst. wikipedia.org For the synthesis of aryl ketones, these methods provide a significant advantage over traditional approaches like Friedel-Crafts acylation by offering greater functional group tolerance and regioselectivity. organic-chemistry.org

Several cross-coupling strategies can be envisioned for the synthesis of this compound. These include:

Coupling of an Aryl Halide with an Acyl Anion Equivalent : A prominent method involves the reaction of an aryl bromide with an acyl anion equivalent. For instance, N-tert-butylhydrazones can serve as effective acyl anion equivalents. The palladium-catalyzed coupling occurs at the C-position of the hydrazone, which, after isomerization and hydrolysis, yields the desired aryl ketone. organic-chemistry.orgberkeley.edu This approach avoids the need for organometallic reagents that are often sensitive to air and moisture. organic-chemistry.org

Coupling of Organoboron Compounds : The Suzuki-Miyaura coupling, a versatile and widely used reaction, can be adapted for ketone synthesis. One such method involves the palladium-catalyzed reaction between an arylboronic acid and a mixed anhydride, the latter generated in situ from a carboxylic acid and pivalic anhydride. organic-chemistry.org This one-pot synthesis is convenient and compatible with a wide range of functional groups. organic-chemistry.org

C-H Bond Activation : More recent strategies involve the direct coupling of aryl halides with aldehydes through C-H bond activation. acs.org This method forges the aryl-ketone bond by activating a C-H bond on the aldehyde, offering an efficient pathway that can tolerate various functional groups on both the aryl halide and the aldehyde. acs.org

These strategies represent robust and adaptable methods for the formation of the aryl-ketone linkage central to the structure of this compound.

Catalytic Approaches (e.g., Palladium-Catalyzed)

Palladium-based catalysts are the most extensively used and versatile catalysts for cross-coupling reactions in the synthesis of aryl ketones. rsc.org The success of palladium catalysis lies in its high efficiency, functional group tolerance, and the ability to facilitate reactions under relatively mild conditions. rsc.org

The general mechanism for many palladium-catalyzed cross-coupling reactions involves a catalytic cycle comprising three key steps:

Oxidative Addition : An organic halide (like 5-bromo-2-fluorotoluene, a potential precursor) adds to a low-valent palladium(0) complex to form a palladium(II) intermediate. wikipedia.org

Transmetalation : A second organic fragment, typically from an organometallic reagent (like an organoboron or organozinc compound), is transferred to the palladium(II) complex. wikipedia.org

Reductive Elimination : The two coupled organic fragments are eliminated from the palladium center, forming the desired product (the aryl ketone) and regenerating the palladium(0) catalyst. wikipedia.org

A specific example is the palladium-catalyzed coupling of aryl bromides with N-tert-butylhydrazones. In this reaction, the choice of phosphine ligand is critical for achieving high yields. Studies have shown that ligands like DPEphos and Xantphos provide excellent conversions. acs.org

Table 1. Effect of Phosphine Ligand on the Palladium-Catalyzed Synthesis of Butyrophenone from Bromobenzene and a Hydrazone Acyl Anion Equivalent acs.org
EntryLigandConversion (%)Ketone Yield (%)
1DPEphos>9898
2Xantphos>9890
3BINAP7265
4dppf5850
5dppb3228

This data underscores the importance of the ligand in stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle.

Rearrangement Reactions and Transformations

While cross-coupling reactions are the most direct methods, rearrangement reactions represent an alternative, albeit less common, synthetic pathway to aryl ketones. These reactions involve the migration of an atom or group within a molecule to form a structural isomer. wiley-vch.de

Potential rearrangement strategies that could conceptually lead to an aryl ketone structure include:

Fries Rearrangement : This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. A suitable precursor for this compound could be an ester derivative of 5-bromo-2-fluorophenol, which upon rearrangement would position an acyl group on the aromatic ring.

Pinacol Rearrangement : This reaction converts a 1,2-diol to a ketone or aldehyde. A custom-synthesized diol precursor containing the 5-bromo-2-fluorophenyl group could potentially be rearranged to form the desired propan-2-one structure.

Baeyer–Villiger Oxidation : This reaction transforms a ketone into an ester. wiley-vch.de While not a direct route to a ketone, its reverse, or related transformations, are considered in synthetic design.

It is important to note that these rearrangement routes are often more complex and may have limitations regarding substrate scope and regioselectivity compared to modern cross-coupling methods.

Optimization of Reaction Conditions

The efficiency, yield, and purity of the synthesis of this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and catalyst system is crucial for developing a robust and scalable synthetic process.

Solvent Effects

The choice of solvent can significantly influence the outcome of a cross-coupling reaction. The solvent affects the solubility of reactants, the stability of the catalyst, and the rate of reaction. A variety of solvents have been successfully employed in the synthesis of aryl ketones.

For instance, in the palladium-catalyzed synthesis of aryl ketones from arylboronic acids and mixed anhydrides, wet tetrahydrofuran (THF) was found to be an effective solvent. organic-chemistry.org In other systems, solvents such as toluene, acetonitrile, and dichloromethane have been utilized. nih.govgoogle.com The optimization of solvent choice often involves balancing reaction efficiency with practical considerations like environmental impact and ease of removal. scielo.br Acetonitrile, for example, has been reported as a "greener" alternative to solvents like dichloromethane and benzene, providing a good balance between reaction conversion and selectivity. scielo.br

Table 2. Solvents Used in Various Aryl Ketone Synthetic Methods
Reaction TypeSolventReference
Suzuki-type Coupling (Arylboronic acid + Mixed anhydride)Tetrahydrofuran (THF) organic-chemistry.org
Tandem Addition/Oxidation (Arylboronic acid + Aldehyde)Toluene nih.govscispace.com
Oxidative CouplingAcetonitrile scielo.br
Reduction/CyclizationToluene, Dichloromethane, Chloroform, Acetonitrile google.com

Temperature and Pressure Parameters

Temperature is a critical parameter that controls the rate of reaction. Higher temperatures generally increase reaction rates but can also lead to the formation of undesired byproducts or catalyst decomposition. For instance, in the synthesis of certain polymers via direct arylation, increasing the reaction temperature from ambient to 120°C was necessary to obtain any product, significantly improving both yield and molecular weight. researchgate.net

In the context of a tandem reaction to form aryl ketones, the temperature was shown to directly influence the yield of the oxidation step; lowering the temperature from 90°C to 80°C resulted in a decreased yield. nih.govscispace.com Conversely, excessively high temperatures can be detrimental. In one study, increasing the temperature to 160°C led to the formation of an aldol (B89426) condensation byproduct. nih.gov Therefore, finding the optimal temperature is a matter of balancing reaction kinetics against the stability of reactants and catalysts.

While many cross-coupling reactions are conducted at atmospheric pressure, pressure can be a relevant parameter in reactions involving gaseous reagents, such as carbonylation. However, modern methods have been developed to synthesize ketones using near-stoichiometric amounts of carbon monoxide (CO) at ambient pressure, enhancing the practicality and safety of the procedure. organic-chemistry.org

Catalyst Selection and Loading

The choice of catalyst and its loading are paramount for the success of the synthesis. For palladium-catalyzed reactions, this includes the selection of the palladium precursor and the ancillary ligand.

Palladium Precursor : Common precursors include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). organic-chemistry.orgrsc.orgacs.org These are often used to generate the active Pd(0) catalyst in situ. rsc.org

Ligand : The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands are often employed. As shown in Table 1, the choice of ligand (e.g., DPEphos, Xantphos) can have a dramatic impact on reaction yield. acs.org In some cases, ligand-free systems have been developed, where the catalyst is generated in situ from a palladium salt. rsc.org

Catalyst Loading : The amount of catalyst used is also a key variable. While higher catalyst loading can increase reaction rates, it also increases costs and the amount of residual metal in the final product. Research efforts are often directed at minimizing catalyst loading. For example, some Suzuki reactions perform well with "homeopathic" palladium catalyst loadings as low as 0.02–0.05 mol%. rsc.org

The optimization of these catalytic parameters is essential for developing an efficient, cost-effective, and sustainable synthesis for this compound.

Ligand Design for Enhanced Efficiency

The palladium-catalyzed α-arylation of ketones has emerged as a powerful and direct method for forming the crucial carbon-carbon bond in molecules like this compound. This reaction involves the coupling of an aryl halide or triflate with a ketone enolate. The efficiency, selectivity, and substrate scope of this transformation are critically dependent on the design of the ligand coordinated to the palladium center.

The catalytic cycle for this reaction generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, formation of a palladium enolate, and reductive elimination to yield the α-aryl ketone and regenerate the Pd(0) catalyst. The ligand plays a pivotal role in modulating the kinetics and success of each of these steps.

Key Ligand Classes and Their Roles:

Bulky, Electron-Rich Phosphines: Ligands from this class, particularly biarylphosphines developed by Buchwald and others, have proven highly effective. organic-chemistry.orgorganic-chemistry.org Ligands such as 2-Methyl-2'-dicyclohexylphosphinobiphenyl and Xantphos feature sterically demanding and electron-donating properties. The steric bulk promotes the reductive elimination step, which is often rate-limiting, while the high electron density at the phosphorus atom facilitates the initial oxidative addition of the aryl halide to the palladium center. organic-chemistry.orgorganic-chemistry.org

P,N-Ligands: A significant breakthrough in the mono-arylation of simple ketones like acetone was achieved through the development of specialized P,N-ligands (containing both phosphorus and nitrogen donor atoms), such as Mor-DalPhos. organic-chemistry.orgnih.gov The direct arylation of acetone is challenging due to the potential for side reactions, including diarylation and self-condensation. The unique geometry and electronic properties of P,N-ligands like Mor-DalPhos are crucial for controlling reactivity and ensuring high selectivity for the desired mono-arylated product. organic-chemistry.orgnih.gov This approach allows for the use of acetone itself as both a reagent and the solvent, representing a highly efficient protocol. organic-chemistry.org

N-Heterocyclic Carbenes (NHCs): NHCs are another important class of ligands for palladium-catalyzed cross-coupling reactions. They are strong σ-donors, which can enhance the rate of oxidative addition, even with less reactive aryl chlorides. Their robust nature often leads to highly stable and active catalysts suitable for challenging transformations.

For the synthesis of this compound via the direct coupling of a 5-bromo-2-fluorophenyl halide with acetone, the rational design of the ligand is paramount. The ligand must be capable of promoting the oxidative addition of a potentially less reactive aryl halide while preventing unwanted side reactions. The development of ligands like Mor-DalPhos and highly congested biarylphosphines has been instrumental in making such transformations feasible and efficient. organic-chemistry.orgorganic-chemistry.org

Ligand TypeKey Structural FeaturesRole in CatalysisReference
Biarylphosphines Bulky, electron-donating biaryl backboneAccelerates oxidative addition and reductive elimination; enhances catalyst stability. organic-chemistry.orgorganic-chemistry.org
P,N-Ligands (e.g., Mor-DalPhos) Combined phosphorus and nitrogen donorsControls reactivity and selectivity for mono-arylation, especially with challenging substrates like acetone. organic-chemistry.orgnih.gov
N-Heterocyclic Carbenes (NHCs) Strong σ-donating carbene centerPromotes oxidative addition of less reactive aryl halides (e.g., chlorides); forms highly stable catalysts.

Comparative Analysis of Synthetic Efficiencies and Atom Economy

The efficiency of a synthetic route can be evaluated not only by its chemical yield but also by its "greenness," a concept quantified by metrics such as atom economy. Atom economy, a principle of green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. A higher atom economy signifies a more sustainable process with less waste generation.

Here, we compare two potential synthetic routes to this compound: a modern, direct palladium-catalyzed α-arylation and a traditional multi-step classical approach.

Route A: Palladium-Catalyzed Direct α-Arylation of Acetone

This route involves the direct, one-pot coupling of a suitable precursor, 1,4-dibromo-2-fluorobenzene, with acetone. The use of a specialized ligand system is crucial for achieving high selectivity for the mono-arylation product.

Reaction: 1,4-Dibromo-2-fluorobenzene + Acetone → this compound + HBr

Catalyst System: Pd(OAc)₂, P,N-ligand (e.g., Mor-DalPhos), Base (e.g., Cs₂CO₃) organic-chemistry.orgnih.gov

Route B: Classical Multi-Step Synthesis via a Benzyl Halide

A traditional approach might involve several steps starting from 5-bromo-2-fluorotoluene. This sequence typically involves radical bromination followed by nucleophilic substitution with an acetone enolate equivalent (e.g., from ethyl acetoacetate) and subsequent hydrolysis and decarboxylation.

Step 1 (Halogenation): 5-Bromo-2-fluorotoluene + NBS → 1-(Bromomethyl)-5-bromo-2-fluorobenzene + Succinimide

Step 2 (Alkylation): 1-(Bromomethyl)-5-bromo-2-fluorobenzene + Sodium ethyl acetoacetate → Ethyl 2-acetyl-3-(5-bromo-2-fluorophenyl)propanoate + NaBr

Step 3 (Hydrolysis & Decarboxylation): Ethyl 2-acetyl-3-(5-bromo-2-fluorophenyl)propanoate + H₂O/H⁺ → this compound + CO₂ + Ethanol

Atom Economy Calculation:

The atom economy is calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Comparative Table of Synthetic Routes

MetricRoute A: Pd-Catalyzed α-ArylationRoute B: Classical Multi-Step Synthesis
Number of Steps 13
Key Reactants 1,4-Dibromo-2-fluorobenzene, Acetone5-Bromo-2-fluorotoluene, NBS, Ethyl acetoacetate, NaOH, H₃O⁺
Key Byproducts CsBr, CsHCO₃Succinimide, NaBr, CO₂, Ethanol, NaCl
Calculated Atom Economy (%) ~67.5%¹~40.9%²

Chemical Transformations and Derivatizations of 1 5 Bromo 2 Fluorophenyl Propan 2 One

Reactivity of the Carbonyl Moiety

The ketone's carbonyl group is a key center for reactivity, characterized by an electrophilic carbon atom susceptible to attack by various nucleophiles. libretexts.org This reactivity is the basis for numerous addition and condensation reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of ketones where a nucleophile adds to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. fiveable.memasterorganicchemistry.com This intermediate is typically protonated to yield an alcohol product. The reaction changes the hybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.com

Common nucleophilic addition reactions for ketones like 1-(5-bromo-2-fluorophenyl)propan-2-one include reduction by hydride reagents and the addition of organometallic reagents.

Reduction to Alcohols: Hydride reagents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), can reduce the carbonyl group to a secondary alcohol. This reaction is irreversible and results in the formation of 1-(5-bromo-2-fluorophenyl)propan-2-ol. masterorganicchemistry.com

Grignard and Organolithium Reactions: The addition of Grignard reagents (R-MgX) or organolithium reagents (R-Li) to the carbonyl carbon creates a new carbon-carbon bond, yielding a tertiary alcohol after acidic workup. For example, reaction with methylmagnesium bromide would produce 2-(5-bromo-2-fluorophenyl)-3-methylbutan-2-ol.

Table 1: Representative Nucleophilic Addition Reaction - Reduction of Carbonyl
Starting MaterialReagentSolventProduct
This compoundSodium borohydride (NaBH₄)Methanol (MeOH)1-(5-Bromo-2-fluorophenyl)propan-2-ol

Condensation Reactions with Nitrogen and Oxygen Nucleophiles

Ketones readily undergo condensation reactions with primary amines and their derivatives, typically under mild acidic catalysis. These reactions involve nucleophilic addition to the carbonyl followed by the elimination of a water molecule to form a C=N double bond. brainkart.com

Imine (Schiff Base) Formation: Reaction with primary amines (R-NH₂) yields imines. The reaction is reversible and the rate is optimal at a pH of around 5. libretexts.org

Oxime Formation: Reaction with hydroxylamine (NH₂OH) produces an oxime. brainkart.com

Hydrazone Formation: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) forms the corresponding hydrazone. brainkart.comlibretexts.org These derivatives are often stable, crystalline solids and have historically been used to identify liquid ketones. libretexts.org

Table 2: Common Condensation Derivatives of this compound
NucleophileReagent NameProduct Class
R-NH₂Primary AmineImine (Schiff Base)
NH₂OHHydroxylamineOxime
NH₂NH₂HydrazineHydrazone

Enolate Chemistry and α-Functionalization

The protons on the carbons adjacent to the carbonyl group (α-carbons) are acidic and can be removed by a base to form a nucleophilic enolate. This enolate is a key intermediate for a variety of reactions that functionalize the α-position.

The enolate of this compound can act as a nucleophile in Sₙ2 reactions with alkyl or acyl halides. This results in the formation of a new carbon-carbon bond at the α-carbon. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are typically used to ensure complete and irreversible formation of the enolate.

Table 3: Representative α-Alkylation Reaction
Step 1: ReagentStep 2: ReagentProduct
Lithium diisopropylamide (LDA) in THF, -78 °CMethyl iodide (CH₃I)3-(5-Bromo-2-fluorophenyl)butan-2-one

Ketones can be halogenated at the α-position with chlorine, bromine, or iodine under either acidic or basic conditions. wikipedia.org

Acid-Catalyzed Halogenation: In the presence of an acid catalyst (e.g., acetic acid), the ketone tautomerizes to its enol form. The electron-rich enol then attacks the electrophilic halogen (e.g., Br₂). This reaction is typically selective for monohalogenation because the introduced halogen is electron-withdrawing, which deactivates the product towards further enol formation. wikipedia.orgyoutube.com

Base-Promoted Halogenation: Under basic conditions, an enolate is formed, which then reacts with the halogen. The introduction of a halogen makes the remaining α-protons even more acidic, leading to rapid subsequent halogenations. wikipedia.org For methyl ketones, this can proceed until a trihalo ketone is formed, which may then undergo the haloform reaction. wikipedia.org

Table 4: Comparison of α-Halogenation Conditions
ConditionReagentsIntermediateTypical Product
AcidicBr₂, CH₃COOHEnol1-Bromo-1-(5-bromo-2-fluorophenyl)propan-2-one
BasicBr₂, NaOH (aq)EnolatePolyhalogenated products / Haloform reaction products

Transformations Involving the Bromo Substituent

The bromo substituent on the fluorophenyl ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (e.g., a boronic acid or ester) to form a new C-C bond, yielding biphenyl derivatives. wikipedia.orglibretexts.org This is a widely used method for constructing biaryl scaffolds. ugr.es

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, such as a styrene derivative. wikipedia.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce an aryl-substituted alkyne. organic-chemistry.orgnih.gov

Table 5: Palladium-Catalyzed Cross-Coupling Reactions for the Aryl Bromide Moiety
ReactionCoupling PartnerTypical Catalyst/BaseProduct Type
Suzuki-MiyauraArylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄ / K₂CO₃Biaryl derivative
HeckAlkene (e.g., Styrene)Pd(OAc)₂ / P(o-tol)₃ / Et₃NSubstituted alkene
SonogashiraTerminal Alkyne (e.g., Phenylacetylene)PdCl₂(PPh₃)₂, CuI / Et₃NAryl alkyne

Nucleophilic Aromatic Substitution (SNAr) on the Aryl Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. For this reaction to proceed, the aromatic ring is typically activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

A detailed search of the scientific literature did not yield specific examples of SNAr reactions being performed on the aryl ring of this compound to displace either the bromo or fluoro substituent.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom on this compound represents a reactive site for such transformations.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide to form a carbon-carbon bond. This reaction is widely used to synthesize biaryl compounds, vinylarenes, and polyolefins. A literature review did not provide specific examples of Suzuki-Miyaura coupling reactions utilizing this compound as the organohalide partner.

The Heck coupling, or Mizoroki-Heck reaction, involves the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. It is a versatile method for creating carbon-carbon bonds. No specific research findings detailing the Heck coupling of this compound with an alkene were identified in the surveyed literature.

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is catalyzed by palladium and copper complexes. Documented examples of Sonogashira coupling reactions specifically employing this compound could not be located in the reviewed scientific literature.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds by reacting an aryl halide with an amine. This reaction is a key method for synthesizing arylamines. A search for specific applications of the Buchwald-Hartwig amination to this compound did not yield any documented instances.

Reductive Debromination Strategies

Reductive debromination is the chemical process of removing a bromine atom from a molecule and replacing it with a hydrogen atom. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents. No specific protocols or research findings detailing the reductive debromination of this compound to yield 1-(2-fluorophenyl)propan-2-one were found in the available literature.

Reactions Pertaining to the Fluoro Substituent

The fluorine atom, despite being the most electronegative element, can act as a directing group in aromatic substitution reactions, guiding incoming reagents to specific positions on the benzene ring. Its influence is notable in both metalation strategies and transition metal-catalyzed functionalizations.

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on the presence of a "Directed Metalation Group" (DMG) which coordinates to an organolithium reagent, typically a strong base like n-butyllithium (n-BuLi) or s-butyllithium (s-BuLi). This coordination enhances the kinetic acidity of the protons at the ortho position, leading to selective deprotonation and the formation of an aryllithium intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then be trapped with a wide range of electrophiles to introduce a new substituent exclusively at the position adjacent to the DMG. organic-chemistry.org

Fluorine is recognized as a moderate DMG. organic-chemistry.org In the case of this compound, the fluorine atom at the C2 position can direct lithiation to the C3 position of the phenyl ring. The process involves the coordination of the organolithium base to the fluorine atom, followed by deprotonation of the adjacent C-H bond. Competition from deprotonation at the benzylic position (C1 of the propanone chain) is possible, but ortho-lithiation on the ring is often favored, especially with sterically hindered amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). researchgate.netuwindsor.ca

Once the ortho-lithiated species is formed, it can react with various electrophiles to yield 3-substituted derivatives. This provides a reliable route to contiguously substituted aromatic compounds that are often difficult to access through classical electrophilic aromatic substitution methods.

Table 1: Illustrative Examples of Directed Ortho Metalation (DoM) on a 2-Fluoroaryl Ketone Scaffold

EntryBaseElectrophile (E+)Resulting Functional Group at C3Potential Product Structure
1s-BuLi / TMEDAI₂Iodo1-(5-Bromo-2-fluoro-3-iodophenyl)propan-2-one
2LDAD₂ODeuterio1-(5-Bromo-3-deutero-2-fluorophenyl)propan-2-one
3n-BuLiDMFFormyl (-CHO)2-(1-oxopropan-2-yl)-4-bromo-3-fluorobenzaldehyde
4t-BuLi(CH₃)₃SiClTrimethylsilyl (-SiMe₃)1-(5-Bromo-2-fluoro-3-(trimethylsilyl)phenyl)propan-2-one
5LiTMPCO₂ then H⁺Carboxy (-COOH)2-(1-oxopropan-2-yl)-4-bromo-3-fluorobenzoic acid

Fluorine-Directed Functionalizations

Beyond DoM, the fluorine substituent can direct C-H functionalization through transition metal-catalyzed pathways. nih.govresearchgate.net In these reactions, the C-H bond ortho to the fluorine atom exhibits enhanced reactivity towards metal centers. nih.govwhiterose.ac.uk This activation is attributed to thermodynamic and kinetic factors, where the metal center preferentially interacts with the ortho C-H bond, leading to its cleavage via mechanisms like oxidative addition or concerted metalation-deprotonation. acs.org This approach avoids the use of strong organolithium bases and offers a complementary method for ortho-functionalization. acs.org

Catalytic systems based on palladium (Pd), rhodium (Rh), or iridium (Ir) are commonly employed for these transformations. whiterose.ac.uk They enable a variety of C-C and C-heteroatom bonds to be formed at the position ortho to the fluorine atom. For this compound, this would again lead to functionalization at the C3 position. Potential transformations include direct arylation with aryl halides, alkenylation with alkenes or alkynes, and borylation with borane (B79455) reagents. whiterose.ac.ukacs.org These methods are highly valued for their atom economy and functional group tolerance. acs.org

Table 2: Potential Fluorine-Directed C-H Functionalization Reactions

Reaction TypeCatalyst/ReagentsCoupling PartnerResulting Functional Group at C3
ArylationPd(OAc)₂ / PPh₃Arylboronic acidAryl
Alkenylation[RhCp*Cl₂]₂ / AgSbF₆AlkeneAlkenyl
Borylation[Ir(cod)OMe]₂ / dtbpyB₂pin₂Boryl (-Bpin)
AcylationPd(OAc)₂ / NorborneneAcyl chlorideAcyl

Multi-Component Reactions Incorporating the Compound

Multi-component reactions (MCRs) are convergent, one-pot processes where three or more reactants combine to form a single product that incorporates most or all of the atoms of the starting materials. rsc.org These reactions are highly efficient and atom-economical, providing rapid access to complex molecular architectures, particularly heterocycles. rsc.orgwindows.net

The ketone functionality of this compound makes it a suitable candidate for various MCRs. The carbonyl group can undergo condensation with amines or active methylene (B1212753) compounds to form key intermediates that then participate in subsequent cyclization steps. The acidic α-protons on both the methyl and methylene groups of the propanone moiety can also be involved.

Several classical MCRs could potentially utilize this ketone as a building block:

Hantzsch Dihydropyridine Synthesis: This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (or one equivalent of a β-ketoester and one equivalent of a ketone like this compound), and ammonia or ammonium acetate. The product is a substituted dihydropyridine, a scaffold of significant pharmaceutical importance.

Biginelli Reaction: A one-pot cyclocondensation of an aldehyde, a β-ketoester (or a ketone), and urea or thiourea to form dihydropyrimidinones or thiones.

Gewald Aminothiophene Synthesis: This reaction combines a ketone, an α-cyanoester, and elemental sulfur in the presence of a base to yield substituted 2-aminothiophenes. The methylene group of the propan-2-one moiety would be the reactive site.

The incorporation of the 5-bromo-2-fluorophenyl group into the resulting heterocyclic structures via these MCRs provides a straightforward method to generate libraries of complex molecules with potential applications in medicinal chemistry and materials science. semanticscholar.org

Table 3: Hypothetical Hantzsch Dihydropyridine Synthesis

Component A (Ketone)Component B (Aldehyde)Component C (β-Ketoester)Component D (Nitrogen Source)Resulting Heterocycle
This compoundBenzaldehydeEthyl acetoacetateAmmonium acetateEthyl 4-(phenyl)-2-methyl-6-(5-bromo-2-fluorophenyl)-1,4-dihydropyridine-3-carboxylate

Advanced Spectroscopic and Structural Elucidation of 1 5 Bromo 2 Fluorophenyl Propan 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 1-(5-Bromo-2-fluorophenyl)propan-2-one, a combination of one-dimensional and two-dimensional NMR experiments allows for a thorough assignment of its proton and carbon signals.

High-Resolution ¹H NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The electron-withdrawing effects of the bromine and fluorine atoms, along with the carbonyl group, significantly influence the chemical shifts of the neighboring protons.

The aromatic region is expected to show three distinct signals for the protons on the phenyl ring. The proton ortho to the fluorine atom is anticipated to appear as a triplet, due to coupling with the adjacent aromatic proton and the fluorine atom. The proton meta to the fluorine and ortho to the bromine will likely be a doublet of doublets, and the proton positioned between the bromo and carbonyl-methylene groups is also expected to be a doublet of doublets.

In the aliphatic region, a singlet is predicted for the methyl protons (CH₃) adjacent to the carbonyl group, and a singlet for the methylene (B1212753) protons (CH₂) situated between the aromatic ring and the carbonyl group. The lack of adjacent protons for these aliphatic groups simplifies their signals to singlets.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted Multiplicity
Aromatic H (ortho to F)7.10 - 7.20t
Aromatic H (ortho to Br)7.45 - 7.55dd
Aromatic H (between Br and CH₂)7.60 - 7.70dd
Methylene (CH₂)3.80 - 3.90s
Methyl (CH₃)2.20 - 2.30s

Note: Predicted data is generated using advanced chemical simulation software. Actual experimental values may vary.

¹³C NMR Spectral Interpretation (DEPT, HSQC, HMBC)

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for distinguishing between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment would show positive signals for CH₃ and CH carbons and negative signals for CH₂ carbons. Quaternary carbons are not observed in DEPT spectra. This would allow for the unambiguous assignment of the aliphatic carbons and the protonated aromatic carbons.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would reveal direct one-bond correlations between protons and their attached carbons. This would confirm the assignments made from the ¹H and ¹³C NMR spectra. For instance, the signal for the methylene protons would correlate with the signal for the methylene carbon.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provides information about longer-range (two- and three-bond) correlations between protons and carbons. This is crucial for establishing the connectivity of the different fragments of the molecule. For example, the methyl protons would show correlations to the carbonyl carbon and the methylene carbon. The methylene protons would show correlations to the carbonyl carbon and the aromatic carbons.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)DEPT-135
C=O205 - 210No Signal
C-F160 - 165 (d, ¹JCF)No Signal
C-Br115 - 120No Signal
C-CH₂130 - 135No Signal
Aromatic CH (ortho to F)118 - 123 (d, ²JCF)Positive
Aromatic CH (ortho to Br)133 - 138Positive
Aromatic CH (meta to F)128 - 133Positive
Methylene (CH₂)45 - 50Negative
Methyl (CH₃)28 - 33Positive

Note: Predicted data is generated using advanced chemical simulation software. 'd' indicates a doublet due to C-F coupling. Actual experimental values may vary.

¹⁹F NMR for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the signal will likely appear as a multiplet due to coupling with the ortho- and meta-protons on the aromatic ring.

2D NMR Techniques (COSY, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are essential for elucidating the complete structural and spatial arrangement of atoms in a molecule.

Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, typically through two or three bonds. In the case of this compound, COSY would show correlations between the adjacent aromatic protons, confirming their relative positions on the phenyl ring. No COSY correlations would be expected for the aliphatic protons as they are isolated singlets.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the three-dimensional structure and conformation of a molecule. For this compound, NOESY could reveal spatial proximities between the methylene protons and the protons on the aromatic ring, as well as between the methyl protons and the methylene protons.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound, the exact mass can be calculated from the atomic masses of its constituent elements (Carbon, Hydrogen, Bromine, Fluorine, and Oxygen). The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Predicted HRMS Data for this compound

IonCalculated Exact Mass
[M]⁺ (for C₉H₈⁷⁹BrFO)229.9742
[M]⁺ (for C₉H₈⁸¹BrFO)231.9722

Note: This data is based on the elemental composition and isotopic abundances.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a critical tool for confirming the molecular weight and deducing the structure of a compound by analyzing its fragmentation pattern upon ionization. In electron ionization mass spectrometry (EI-MS), the this compound molecule would first form a molecular ion (M•+), which is energetically unstable and subsequently breaks down into smaller, characteristic fragment ions. chemguide.co.uk

The presence of a bromine atom is a key diagnostic feature, as it consists of two major isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance. This results in a distinctive isotopic pattern for any bromine-containing fragment, appearing as a pair of peaks (M+ and M+2) of almost equal intensity, separated by two mass-to-charge (m/z) units.

The primary fragmentation pathways for this compound are predicted to be alpha-cleavages on either side of the carbonyl group.

Alpha-Cleavage (Pathway A): Cleavage of the bond between the carbonyl carbon and the methylene (CH2) group would result in the formation of a stable acetyl cation (CH3CO+) at m/z 43. This is often a prominent peak in the mass spectra of methyl ketones. The other fragment would be a 5-bromo-2-fluorobenzyl radical.

Alpha-Cleavage (Pathway B): Cleavage of the bond between the carbonyl carbon and the methyl group would generate a methyl radical (•CH3) and the 1-(5-bromo-2-fluorophenyl)acetylium ion. This cation would be responsible for a strong peak in the spectrum. Subsequent loss of a neutral carbon monoxide (CO) molecule from this ion is a common secondary fragmentation, leading to the formation of the 5-bromo-2-fluorobenzyl cation.

The predicted fragmentation data is summarized in the table below.

Fragment IonProposed FormulaPredicted m/z Value(s)Fragmentation Pathway Description
Molecular Ion[C9H8BrFO]•+230/232Ionization of the parent molecule. The two peaks reflect the 79Br and 81Br isotopes.
Acetyl Cation[C2H3O]+43Alpha-cleavage of the C-C bond between the carbonyl and methylene groups (Pathway A).
5-Bromo-2-fluorobenzyl Cation[C7H5BrF]+187/189Formed via alpha-cleavage (Pathway B) followed by the neutral loss of carbon monoxide (CO).
1-(5-Bromo-2-fluorophenyl)acetylium Ion[C8H5BrFO]+215/217Alpha-cleavage of the C-C bond between the carbonyl and methyl groups (Pathway B).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.

The most prominent feature would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group, typically observed in the range of 1705-1725 cm-1. The aromatic ring would be identified by C=C stretching vibrations in the 1450-1600 cm-1 region and C-H stretching vibrations just above 3000 cm-1. The presence of halogen substituents would be confirmed by the C-F and C-Br stretching vibrations, which appear in the fingerprint region of the spectrum.

The expected IR absorption bands for the key functional groups are detailed in the table below.

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)Intensity
Carbonyl (Ketone)C=O Stretch1705 - 1725Strong
Aromatic RingC=C Stretch1450 - 1600Medium
Aromatic C-HC-H Stretch3000 - 3100Medium
Aliphatic C-H (CH₃ and CH₂)C-H Stretch2850 - 2970Medium
Aryl-Fluorine BondC-F Stretch1200 - 1270Strong
Aryl-Bromine BondC-Br Stretch500 - 600Medium

X-ray Crystallography (if applicable) for Solid-State Structure Determination

As of this writing, a published single-crystal X-ray diffraction structure for this compound is not available. X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, including precise bond lengths, bond angles, and the arrangement of molecules in the solid state. The following sections describe the methodologies and analyses that would be undertaken if suitable crystals were obtained.

To perform X-ray crystallography, a single, high-quality crystal is required. A common and effective method for growing such crystals from a synthesized powder is slow evaporation. This technique involves dissolving the compound in a suitable solvent or a mixture of solvents until saturation. The solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks. As the solvent evaporates, the solution becomes supersaturated, promoting the gradual formation of well-ordered crystals. The choice of solvent is critical and is often determined empirically. For a compound like this compound, solvents such as ethanol, acetone, or ethyl acetate might be suitable candidates.

Once a suitable crystal is mounted on a diffractometer, the first step is to determine its unit cell parameters and space group. The unit cell is the smallest repeating unit of a crystal lattice. Its dimensions are defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). The space group describes the symmetry elements (e.g., rotations, reflections) within the crystal.

For illustrative purposes, the crystal data for a structurally related compound, 2,3-Dibromo-1,3-bis(4-fluorophenyl)propan-1-one, is presented. nih.gov One would expect this compound to crystallize in a common system such as monoclinic or triclinic.

ParameterExample Value (for a related bromo-fluoro compound nih.gov)Description
Crystal SystemTriclinicOne of the seven crystal systems.
Space GroupP-1Describes the symmetry of the crystal structure.
a (Å)5.7381Length of the 'a' axis of the unit cell.
b (Å)9.909Length of the 'b' axis of the unit cell.
c (Å)12.575Length of the 'c' axis of the unit cell.
α (°)75.324Angle between the 'b' and 'c' axes.
β (°)87.472Angle between the 'a' and 'c' axes.
γ (°)82.300Angle between the 'a' and 'b' axes.
V (ų)685.4Volume of the unit cell.
Z2Number of molecules per unit cell.

The primary output of a successful crystal structure refinement is a detailed geometric description of the molecule. This includes precise measurements of all bond lengths (the distance between the nuclei of two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the angle between two planes defined by four atoms). This data confirms the connectivity of the atoms and reveals the molecule's conformation in the solid state. For this compound, this analysis would confirm the planarity of the phenyl ring, the tetrahedral geometry of the aliphatic carbons, and the trigonal planar geometry of the carbonyl carbon.

X-ray crystallography also reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This arrangement is governed by various non-covalent intermolecular interactions. For this compound, the packing would likely be influenced by a combination of forces. Dipole-dipole interactions originating from the polar C=O, C-F, and C-Br bonds would play a significant role. Van der Waals forces would also be important. Furthermore, weak intermolecular interactions such as C-H···O or C-H···F hydrogen bonds might be present, as well as potential C-Br···π interactions, which have been observed in other brominated aromatic compounds and contribute to crystal stability. nih.gov Analysis of these interactions provides insight into the physical properties of the solid material.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) (if chiral derivatives are formed)

Following a comprehensive search of scientific literature and spectroscopic databases, no published studies were identified that specifically investigate the Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD) of chiral derivatives of this compound. The synthesis of enantiomerically pure forms of this compound or its derivatives, which is a prerequisite for VCD and ECD analysis, has not been reported in the available literature.

VCD and ECD are powerful spectroscopic techniques used to determine the absolute configuration and conformational analysis of chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information about its three-dimensional structure. ECD, similarly, measures the differential absorption of circularly polarized ultraviolet and visible light, which is sensitive to the spatial arrangement of chromophores within the molecule.

While the parent compound, this compound, is achiral, the introduction of a chiral center, for example through asymmetric synthesis or resolution, would yield enantiomers that are amenable to VCD and ECD studies. Such studies would be invaluable for unequivocally establishing the absolute stereochemistry of these potential chiral derivatives.

In the absence of experimental data for this compound derivatives, a hypothetical discussion would involve the theoretical prediction of VCD and ECD spectra using quantum chemical calculations. However, without any reported synthesis or isolation of chiral derivatives, such a theoretical exercise would be purely speculative and lack the necessary experimental validation.

Therefore, this section remains undeveloped due to the current lack of research on the chiroptical properties of any chiral derivatives of this compound. Future research into the asymmetric synthesis and subsequent spectroscopic analysis of such compounds would be necessary to populate this area of study.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of a molecule. These ab initio or semi-empirical methods solve the Schrödinger equation (or its approximations) to determine molecular characteristics from first principles.

Density Functional Theory (DFT) for Ground State Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. mdpi.com It is based on the principle that the ground-state energy of a multi-electron system can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional wavefunction-based methods, making it suitable for a wide range of molecules.

For 1-(5-Bromo-2-fluorophenyl)propan-2-one, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to find the lowest energy conformation (ground state geometry). mdpi.com This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule until a minimum on the potential energy surface is located. The resulting optimized structure provides crucial data on the molecule's three-dimensional shape, including the orientation of the propanone side chain relative to the substituted phenyl ring.

Illustrative Data Table for Optimized Geometric Parameters (Hypothetical) This table demonstrates the type of data that would be generated from a DFT geometry optimization. The values are not actual calculated data for the compound.

Parameter Bond/Angle Calculated Value
Bond Length C1-C2 1.39 Å
Bond Length C2-F 1.35 Å
Bond Length C5-Br 1.91 Å
Bond Length C7-O1 1.21 Å
Bond Angle F-C2-C1 118.5°
Bond Angle C4-C5-Br 119.8°

Molecular Orbital Analysis (HOMO-LUMO Gaps, NBO Analysis)

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO's energy relates to its ability to accept electrons (its electron affinity). mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron to a higher energy state. mdpi.comresearchgate.net For this compound, analysis of the HOMO and LUMO would reveal the distribution of electron density, indicating which parts of the molecule are most likely to participate in electron donation and acceptance during a chemical reaction.

Natural Bond Orbital (NBO) analysis provides a more intuitive, chemical picture of bonding by converting the complex molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with classical Lewis structures. NBO analysis quantifies delocalization effects by examining the interactions between filled "donor" orbitals (bonds or lone pairs) and empty "acceptor" orbitals (anti-bonds). The strength of these interactions, calculated via second-order perturbation theory, reveals the stability conferred by hyperconjugation and charge delocalization. researchgate.net For the target molecule, NBO analysis would elucidate the electronic interactions between the lone pairs on the fluorine, oxygen, and bromine atoms and the aromatic ring's π-system.

Electrostatic Potential Surface (ESP) Analysis

The Molecular Electrostatic Potential (ESP) surface is a map of the electrostatic potential generated by a molecule's electron and nuclear charge distribution, plotted onto its electron density surface. The ESP is an invaluable tool for predicting and understanding intermolecular interactions. researchgate.net

Different colors on the ESP map represent varying potential values:

Red: Regions of most negative potential, typically found around electronegative atoms like oxygen or fluorine. These areas are electron-rich and are susceptible to electrophilic attack.

Blue: Regions of most positive potential, usually located around hydrogen atoms or electron-deficient centers. These areas are electron-poor and indicate sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an ESP map would likely show a strongly negative potential (red) around the carbonyl oxygen, identifying it as a primary site for interaction with electrophiles or hydrogen bond donors. A region of positive potential (blue) might be found on the hydrogen atoms of the methyl group, while the halogenated phenyl ring would exhibit a complex potential distribution due to the competing electron-withdrawing effects of the fluorine and bromine atoms.

Reaction Mechanism Studies

Computational chemistry is also instrumental in elucidating the pathways of chemical reactions, allowing for the study of transient species like transition states that are difficult to observe experimentally.

Transition State Analysis for Key Transformations

A transition state (TS) is the highest energy point along a reaction coordinate, representing the fleeting molecular arrangement that connects reactants to products. Locating and characterizing the TS is crucial for understanding a reaction's kinetics, as the energy barrier (activation energy) determines the reaction rate.

Computational methods can be used to find the geometry of a transition state for a specific transformation, such as a nucleophilic substitution or an enolate formation involving this compound. orientjchem.org Once located, a vibrational frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products. orientjchem.org Analysis of this vibrational mode can confirm that the located TS connects the desired reactants and products. Such studies provide deep insights into how the substituents (bromo and fluoro groups) influence the reactivity and mechanism of key chemical transformations. researchgate.net

Reaction Coordinate Mapping

Reaction coordinate mapping, often performed using an Intrinsic Reaction Coordinate (IRC) calculation, traces the minimum energy path from a transition state down to the corresponding reactants and products on the potential energy surface. orientjchem.org This calculation confirms that a given transition state indeed connects the intended chemical species.

By mapping the IRC, researchers can visualize the entire transformation process, observing how bond lengths and angles change as the reaction progresses. This detailed mapping helps to understand complex reaction mechanisms, identify any intermediate species, and provide a complete energetic profile of the reaction pathway. For a reaction involving this compound, an IRC analysis would provide a step-by-step view of the structural changes during, for example, its reaction with a nucleophile, offering a level of detail that is often inaccessible through experimental means alone.

Conformational Analysis and Energy Landscapes

A comprehensive conformational analysis of this compound is crucial for understanding its three-dimensional structure and flexibility. This analysis involves identifying stable conformers and mapping the potential energy surface as a function of dihedral angles. Due to the presence of rotatable bonds, specifically the C-C bond between the phenyl ring and the propanone moiety, and the C-C bond within the propanone side chain, the molecule can adopt various spatial arrangements.

Theoretical calculations, typically employing density functional theory (DFT) methods, are utilized to explore the energy landscape. By systematically rotating key dihedral angles, a potential energy surface can be generated, revealing energy minima that correspond to stable conformers and energy barriers that represent the transition states between them.

For this compound, the orientation of the propanone group relative to the substituted phenyl ring is a primary determinant of conformational preference. Steric hindrance between the acetyl group and the ortho-substituted fluorine atom, as well as electrostatic interactions involving the bromine and fluorine substituents, are expected to play significant roles in governing the conformational stability. The interplay of these factors dictates the geometry of the low-energy conformers.

A representative data table summarizing the results of a hypothetical conformational analysis is presented below. This table illustrates the kind of information that would be obtained from such a study, including the relative energies of different conformers and the corresponding dihedral angles.

ConformerDihedral Angle (F-C2-C1-C=O) (°)Relative Energy (kcal/mol)
I 02.5
II 601.0
III 1200.0
IV 1803.0

Spectroscopic Property Prediction (NMR chemical shifts, IR frequencies)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. For this compound, the prediction of NMR chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies is of particular interest.

NMR Chemical Shift Prediction:

Theoretical calculations of NMR chemical shifts are typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These calculations provide theoretical shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS). The accuracy of these predictions is highly dependent on the chosen level of theory and basis set.

The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) protons, and the methyl protons of the propanone moiety. The chemical shifts of the aromatic protons are influenced by the electronic effects of the bromine and fluorine substituents. Similarly, the ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule.

Below is a hypothetical table of predicted NMR chemical shifts for this compound.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 -128.5
C2 -158.9 (d, J=250 Hz)
C3 7.25 (d, J=8.5 Hz)118.2 (d, J=25 Hz)
C4 7.50 (dd, J=8.5, 2.0 Hz)133.0
C5 -117.5
C6 7.65 (d, J=2.0 Hz)131.8 (d, J=5 Hz)
**C7 (CH₂) **3.80 (s)52.1
C8 (C=O) -205.3
C9 (CH₃) 2.20 (s)30.8

IR Frequency Prediction:

The prediction of IR spectra involves calculating the vibrational frequencies and their corresponding intensities. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes can be visualized to understand the nature of the atomic motions.

The calculated IR spectrum for this compound would exhibit characteristic absorption bands. A strong absorption corresponding to the C=O stretching vibration of the ketone group is expected around 1720 cm⁻¹. The C-F stretching vibration would likely appear in the region of 1200-1250 cm⁻¹. Aromatic C-H and C=C stretching vibrations, as well as C-Br stretching, would also be present at their characteristic frequencies.

A table of selected predicted IR frequencies and their assignments is provided below as an example.

Predicted Frequency (cm⁻¹)Vibrational Mode Assignment
3080Aromatic C-H stretch
2950Aliphatic C-H stretch
1725C=O stretch (ketone)
1580Aromatic C=C stretch
1240C-F stretch
680C-Br stretch

Applications of 1 5 Bromo 2 Fluorophenyl Propan 2 One As a Building Block in Complex Molecule Synthesis

Synthesis of Advanced Pharmaceutical Intermediates (Non-Clinical Focus)

The halogenated phenylpropanone scaffold of 1-(5-Bromo-2-fluorophenyl)propan-2-one is a valuable starting point for the construction of advanced pharmaceutical intermediates. The presence of fluorine is a common feature in many modern pharmaceuticals, often enhancing metabolic stability and binding affinity. The ketone functionality serves as a key handle for a variety of chemical transformations, including reductive amination, aldol (B89426) condensations, and the formation of heterocyclic rings, which are core structures in numerous drug candidates.

Research into related α-aryl ketones has demonstrated their utility in the synthesis of various heterocyclic systems. For instance, palladium-catalyzed α-arylation of ketones is a powerful method for constructing indole (B1671886) and isoquinoline (B145761) skeletons, which are prevalent in medicinal chemistry. acs.orgrsc.org The this compound molecule can be envisioned as a substrate in similar transformations, where the ketone's α-position is coupled with another aromatic group, or the existing bromo-fluorophenyl ring participates in intramolecular cyclization reactions to form benzo-fused heterocycles. Current time information in Pasuruan, ID. A close analog, 1-(5-Bromo-2-fluorophenyl)ethanone, is noted as an intermediate used in pharmaceuticals, underscoring the value of this structural motif. medchemexpress.com

Table 1: Potential Pharmaceutical Scaffolds from this compound

Target ScaffoldSynthetic TransformationPotential Therapeutic Area
Substituted IndolesPalladium-catalyzed α-arylation followed by reductive cyclizationOncology, Neurology
Benzo-fused AzepinesIntramolecular Buchwald-Hartwig amination of a derivatized side chainCNS disorders
Chiral Amino AlcoholsAsymmetric reduction of the ketone followed by further functionalizationCardiovascular
Pyrazole DerivativesCondensation with hydrazine (B178648) derivativesAnti-inflammatory, Analgesic

Development of Agrochemical Scaffolds

The propan-2-one side chain is readily modifiable to create a variety of structures found in active agrochemical ingredients. For example, it can be converted into oximes, hydrazones, or various heterocyclic systems known to exhibit pesticidal properties. The synthesis of fluoroolefin-containing pesticides often starts from precursors like 5-bromo-2-fluorobenzeneboronic acid, highlighting the relevance of this substitution pattern in the agrochemical industry. google.com

Table 2: Potential Agrochemical Scaffolds from this compound

Target ScaffoldSynthetic TransformationPotential Agrochemical Class
Pyrazole CarboxamidesReaction with hydrazines and subsequent derivatizationFungicides, Insecticides
Isoxazoline DerivativesCyclocondensation with hydroxylamineInsecticides, Acaricides
Aryloxyphenoxy-propionate AnalogsEtherification and side-chain modificationHerbicides
Neonicotinoid AnalogsElaboration of the side chain into a substituted amineInsecticides

Precursor for Advanced Materials (e.g., Polymer Monomers, Ligands)

The unique combination of functional groups in this compound also makes it an interesting candidate as a precursor for advanced materials. The bromine atom is a key feature, enabling its use in various polymerization techniques. Through palladium-catalyzed cross-coupling reactions, the bromo-substituent can be replaced with a polymerizable group, such as a vinyl or styryl moiety, to create novel monomers. nih.gov The presence of the fluorine atom and the ketone group can impart specific properties to the resulting polymers, such as increased thermal stability, flame retardancy, and altered electronic characteristics. mdpi.com

Furthermore, this compound can be elaborated into specialized ligands for catalysis. The bromo-fluorophenyl ring can be functionalized to create multidentate ligands where the electronic properties are finely tuned by the halogen substituents. The ketone group can also be used as an anchor point to build more complex ligand architectures.

Table 3: Potential Material Precursors from this compound

Material TypeDerivatization StrategyPotential Application
Styrenic MonomerSuzuki or Stille coupling to introduce a vinyl groupHigh-performance plastics, specialty polymers
Acrylate (B77674) MonomerMulti-step conversion of the ketone to an acrylate groupFunctional coatings, adhesives
Bidentate Phosphine LigandOrtho-lithiation/functionalization of the phenyl ringHomogeneous catalysis
Flame Retardant AdditiveIncorporation into polymer backbones via the bromine atomFire-resistant materials

Chiral Pool Synthesis Utilizing Derivatized Forms

While this compound is an achiral molecule, it can be readily converted into chiral derivatives, which can then be used as building blocks in chiral pool synthesis. The ketone functionality is the key to introducing chirality. Asymmetric reduction of the ketone, using chiral catalysts or reagents, can produce enantiomerically enriched secondary alcohols. Similarly, asymmetric alkylation or amination at the α-position can generate chiral ketones or amines with a new stereocenter.

Once the chiral center is established, the resulting molecule serves as a versatile chiral building block. The bromo and fluoro substituents provide handles for a wide range of subsequent transformations, allowing for the construction of complex, optically active molecules without disturbing the stereogenic center. This approach expands the range of available chiral starting materials beyond those sourced from nature.

Table 4: Chiral Derivatives and Their Synthetic Potential

Chiral DerivativeMethod of SynthesisPotential Application in Synthesis
(R)- or (S)-1-(5-Bromo-2-fluorophenyl)propan-2-olAsymmetric transfer hydrogenation or enzymatic reductionChiral auxiliaries, synthesis of optically active pharmaceuticals
α-Substituted Chiral KetonesAsymmetric α-alkylationBuilding blocks for natural product synthesis
Chiral AminesAsymmetric reductive aminationSynthesis of chiral ligands and catalysts
Chiral β-Amino AlcoholsMulti-step sequence involving asymmetric aldol reactionPrecursors for complex bioactive molecules

Development of New Synthetic Methodologies

The reactivity of this compound makes it an excellent substrate for the development and optimization of new synthetic methodologies. As an α-aryl ketone, it can be employed in studies of C-H activation, α-arylation, and other cross-coupling reactions. organic-chemistry.orgacs.org The presence of two different halogen atoms (bromine and fluorine) on the aromatic ring allows for investigations into regioselective cross-coupling reactions, where one halogen can be selectively functionalized over the other.

Moreover, the ketone group can serve as a test substrate for new catalytic systems for reactions such as hydrogenation, condensation, and oxidation. Recent advancements in synthetic chemistry, such as the multi-carbon homologation of aryl ketones via C-C bond cleavage, could be explored using this compound to generate novel long-chain ketones. nih.gov Its well-defined structure and multiple reactive sites make it a valuable tool for chemists seeking to push the boundaries of organic synthesis.

Table 5: Application in Developing Synthetic Methodologies

Synthetic MethodologyRole of this compoundPotential Outcome
Palladium-Catalyzed Cross-CouplingSubstrate with multiple coupling sites (C-Br, C-H)Development of regioselective arylation protocols. nih.gov
Asymmetric CatalysisProchiral substrate for reduction or alkylationDiscovery of new catalysts for enantioselective transformations
C-C Bond Activation/CleavageModel substrate for ketone homologationNew routes to complex aliphatic-aromatic compounds. nih.gov
Photoredox CatalysisSubstrate for radical-based transformationsMild and efficient methods for functionalization
Heterocycle SynthesisStarting material for annulation reactionsNovel strategies for constructing fused ring systems

Future Directions and Perspectives

Exploration of Novel Catalytic Systems for Synthesis

The synthesis of 1-(5-Bromo-2-fluorophenyl)propan-2-one and its analogs is ripe for exploration with modern catalytic systems. While classical methods may be employed, the development of more efficient, selective, and sustainable synthetic routes is a key area of future research. Palladium-catalyzed cross-coupling reactions, for instance, represent a powerful tool for the formation of the crucial C(sp²)-C(sp³) bond between the aromatic ring and the propanone moiety. rsc.orgacs.org The use of advanced ligands, such as sterically hindered biaryl phosphines or N-heterocyclic carbenes, could enhance catalytic activity and functional group tolerance.

Furthermore, nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and highly effective alternative to palladium-based systems, particularly for reactions involving organometallic reagents. The exploration of nickel catalysis for the synthesis of this compound could lead to more economical and environmentally friendly production methods. Additionally, copper-catalyzed reactions, known for their utility in forming carbon-heteroatom and carbon-carbon bonds, could offer unique reactivity and selectivity profiles that have yet to be explored for this specific compound. The development of novel catalytic systems could also involve photoredox catalysis, which utilizes visible light to mediate challenging chemical transformations under mild conditions, potentially offering new pathways for the synthesis of this fluorinated ketone.

Catalytic SystemPotential AdvantagesKey Research Focus
Palladium-based CatalystsHigh efficiency, broad functional group toleranceDevelopment of advanced ligands for improved selectivity
Nickel-based CatalystsCost-effective, unique reactivityOptimization of reaction conditions for high yields
Copper-based CatalystsVersatility in bond formationExploration of novel copper-ligand complexes
Photoredox CatalysisMild reaction conditions, sustainableIdentification of suitable photocatalysts and reaction pathways

Investigation of Underexplored Reactivity Pathways

The reactivity of this compound is largely uncharted territory, offering numerous avenues for investigation. The presence of multiple reactive sites—the bromine atom, the fluorine atom, the aromatic ring, and the ketone functional group—suggests a rich and complex chemical behavior. The bromine atom, for example, is a versatile handle for a variety of transformations, including further cross-coupling reactions, lithiation-substitution sequences, and the formation of Grignard reagents. These reactions could be employed to introduce a wide range of substituents onto the aromatic ring, leading to a diverse library of derivatives with potentially interesting biological or material properties.

The ketone moiety itself is a hub of reactivity. It can undergo nucleophilic addition, reduction to the corresponding alcohol, reductive amination to form amines, and α-functionalization. The investigation of these reactions, particularly under stereoselective conditions, could yield a plethora of novel compounds. Furthermore, the interplay between the fluorine atom and the other functional groups could lead to unique and unexpected reactivity, such as intramolecular cyclizations or rearrangements. A systematic study of the fundamental reactivity of this compound is crucial for unlocking its full synthetic potential.

Asymmetric Synthesis Applications

The development of methods for the asymmetric synthesis of chiral derivatives of this compound is a significant area for future research. Chiral molecules are of paramount importance in medicinal chemistry and materials science, where a specific stereoisomer often exhibits the desired activity while the other may be inactive or even detrimental. Asymmetric reduction of the ketone would yield chiral alcohols, which are valuable building blocks in organic synthesis. This can be achieved using chiral reducing agents, such as those derived from boranes, or through catalytic asymmetric hydrogenation using chiral metal complexes.

Another promising avenue is the asymmetric α-functionalization of the ketone. This could be accomplished through the use of chiral auxiliaries, which temporarily attach to the molecule to direct the stereochemical outcome of a subsequent reaction, or through the use of chiral catalysts in enantioselective enolate chemistry. Organocatalysis, which employs small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis and could be applied to the enantioselective α-alkylation, amination, or fluorination of this compound. The successful development of such asymmetric methodologies would greatly enhance the value of this compound as a synthetic intermediate.

Asymmetric MethodTarget Chiral MoietyPotential Catalysts/Reagents
Asymmetric ReductionChiral AlcoholChiral borane (B79455) reagents, chiral transition metal catalysts
Asymmetric α-AlkylationChiral KetoneChiral auxiliaries, organocatalysts
Asymmetric AminationChiral α-Amino KetoneChiral phase-transfer catalysts, chiral metal complexes

Integration into Flow Chemistry Methodologies

The integration of the synthesis and derivatization of this compound into flow chemistry systems presents a significant opportunity for process optimization and scalability. nih.govunimi.itrsc.org Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and high-throughput screening. jst.org.in

The synthesis of the parent compound could be adapted to a flow process, allowing for precise control over reaction parameters and potentially leading to higher yields and purities. Subsequent functionalization reactions, such as those described in the investigation of its reactivity, could also be performed in a continuous flow manner. This would enable the rapid generation of a library of derivatives for screening in various applications. Furthermore, the integration of in-line purification and analysis techniques would create a fully automated "synthesis-to-screening" platform, accelerating the discovery of new molecules with desired properties. The development of robust and efficient flow chemistry protocols for this compound would be a significant step towards its practical application in industrial settings.

Potential for Material Science Innovation

The presence of both bromine and fluorine atoms on the aromatic ring of this compound makes it an intriguing building block for the development of novel materials. Fluorinated aromatic compounds are known to possess unique properties, such as high thermal stability, chemical resistance, and low dielectric constants, making them valuable in the fields of electronics and polymer science. rsc.orgacs.orggoogle.comresearchgate.net The bromine atom can serve as a reactive site for polymerization reactions, such as Suzuki or Stille coupling, allowing for the incorporation of this fluorinated moiety into polymer backbones.

The resulting polymers could exhibit enhanced properties due to the presence of the fluorine atom, such as improved solubility, increased glass transition temperatures, and reduced moisture absorption. rsc.org These characteristics are highly desirable for applications in advanced microelectronics, where low-dielectric-constant materials are needed to reduce signal delay and power consumption. Furthermore, the introduction of this fluorinated ketone into the side chains of polymers could be used to tune surface properties, leading to materials with enhanced hydrophobicity or oleophobicity. The exploration of this compound as a monomer or functionalizing agent in polymer synthesis opens up a wide range of possibilities for the creation of new high-performance materials.

Q & A

(Basic) What are the recommended synthetic routes for 1-(5-Bromo-2-fluorophenyl)propan-2-one in laboratory settings?

Methodological Answer:
The synthesis typically involves regioselective bromination of a fluorophenylpropan-2-one precursor. A validated approach includes:

  • Step 1: Start with 1-(2-fluorophenyl)propan-2-one.
  • Step 2: Use brominating agents (e.g., N-bromosuccinimide, NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃) to achieve bromination at the 5-position of the phenyl ring.
  • Step 3: Optimize reaction conditions (temperature, solvent polarity) to minimize side reactions like di-bromination.
    Characterize intermediates via TLC and NMR to confirm regioselectivity. This method is adapted from bromination protocols for analogous arylpropanones .

(Basic) How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Identify substituent positions via coupling patterns (e.g., aromatic proton splitting for bromo and fluoro groups).
    • ¹⁹F NMR: Confirm the presence and electronic environment of the fluorine atom.
  • X-ray Crystallography: Use SHELX software for structure refinement. Single-crystal diffraction data can resolve ambiguities in substituent positioning and bond angles .

(Advanced) What strategies can resolve contradictory data regarding the reactivity of bromo and fluoro substituents in this compound?

Methodological Answer:

  • Computational Modeling: Perform density functional theory (DFT) calculations to predict electronic effects and reaction pathways.
  • Isotopic Labeling: Track substituent-specific reactivity using ¹⁸F or ⁸²Br isotopes in kinetic studies.
  • Comparative Studies: Synthesize analogs (e.g., 5-chloro or 5-iodo derivatives) to isolate substituent effects, as demonstrated in halogen-substituted arylpropanones .

(Advanced) How does the electronic interplay between bromo and fluoro substituents influence biological target interactions?

Methodological Answer:

  • Hammett Analysis: Quantify substituent effects on aromatic ring electron density to predict binding affinities.
  • Molecular Docking: Simulate interactions with enzyme active sites (e.g., cytochrome P450 isoforms) using software like AutoDock. Fluorine’s electronegativity may enhance hydrogen bonding, while bromine’s bulkiness could sterically hinder binding. Studies on structurally related compounds suggest these substituents modulate metabolic stability and target selectivity .

(Basic) What are key considerations for handling and storing this compound?

Methodological Answer:

  • Storage: Protect from light and moisture; store at –20°C under nitrogen to prevent decomposition.
  • Stability Monitoring: Use HPLC or GC-MS periodically to detect degradation products (e.g., dehalogenated byproducts).
  • Safety: Brominated compounds may release toxic fumes upon heating; conduct reactions in fume hoods .

(Advanced) How can researchers design experiments to elucidate metabolic pathways in in vitro models?

Methodological Answer:

  • In Vitro Incubation: Use liver microsomes or hepatocytes with NADPH cofactors to simulate Phase I metabolism.
  • LC-MS Analysis: Detect metabolites via high-resolution mass spectrometry; employ isotopic labeling (e.g., ¹³C-acetone moiety) to track biotransformation.
  • Enzyme Inhibition Assays: Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify involved isoforms. This approach is validated for structurally similar brominated aryl ketones .

(Basic) What analytical techniques effectively quantify this compound in complex mixtures?

Methodological Answer:

  • HPLC-UV: Utilize a C18 column with acetonitrile/water gradients; monitor at 254 nm (bromo group absorption).
  • GC-MS: Derivatize the ketone group (e.g., via oximation) to enhance volatility.
  • Calibration Standards: Prepare in matrix-matched solvents to account for ionization suppression in MS .

(Advanced) What are the implications of divergent regioselectivity in electrophilic substitution reactions?

Methodological Answer:

  • Directing Group Analysis: The fluoro group’s meta-directing nature may compete with bromo’s ortho/para-directing effects. Use Hammett σ constants to predict dominant pathways.
  • Experimental Validation: Perform nitration or sulfonation reactions to map electronic preferences. Compare results with computational predictions (e.g., Fukui indices). Such studies are critical for designing derivatives with tailored reactivity .

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